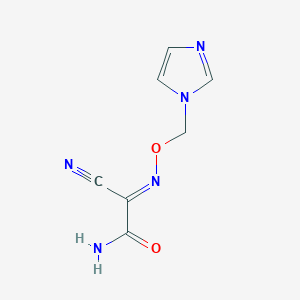
N-((1H-Imidazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-1H-imidazol-2-yl)methanol , is a fascinating compound with diverse applications. Its chemical formula is C₅H₈N₂O . Let’s explore its synthesis, properties, and uses.
Preparation Methods
Synthetic Routes:: Several methods exist for synthesizing this compound. One approach involves the reaction of 1-methylimidazole with chloroacetonitrile , followed by hydrolysis to yield the desired product . Another method employs imidazole-1-carbaldehyde as a starting material, which reacts with methanol and hydrogen cyanide to form the compound .
Industrial Production:: While laboratory-scale syntheses are common, industrial production typically involves more efficient and scalable processes. These may include continuous flow reactions or optimized batch procedures.
Chemical Reactions Analysis
Reactivity:: N-((1H-Imidazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of N-oxides.
Reduction: Reduction of the nitrile group yields the corresponding amine.
Substitution: Substituents can be introduced at the imidazole ring.
Hydrolysis: The ester functionality can be hydrolyzed to the corresponding carboxylic acid.
Hydrogen peroxide (H₂O₂): for oxidation.
Hydrogen gas (H₂): for reduction.
Alkyl halides: for substitution.
Acid or base: for hydrolysis.
Major Products:: The specific products depend on reaction conditions and substituents. For instance, oxidation yields N-oxides, while reduction produces amines.
Scientific Research Applications
This compound finds applications across various fields:
Medicine: It exhibits potential anticancer activity .
Chemistry: As a versatile building block, it contributes to the synthesis of more complex molecules.
Industry: It serves as an intermediate in pharmaceutical and agrochemical production.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways relevant to its biological activity.
Comparison with Similar Compounds
While N-((1H-Imidazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide is unique in its structure, related compounds include other imidazole derivatives like imidazole-1-carbaldehyde and 1-methylimidazole .
Properties
Molecular Formula |
C7H7N5O2 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(1E)-2-amino-N-(imidazol-1-ylmethoxy)-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C7H7N5O2/c8-3-6(7(9)13)11-14-5-12-2-1-10-4-12/h1-2,4H,5H2,(H2,9,13)/b11-6+ |
InChI Key |
OEZDLHSVXYQJJS-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CN(C=N1)CO/N=C(\C#N)/C(=O)N |
Canonical SMILES |
C1=CN(C=N1)CON=C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


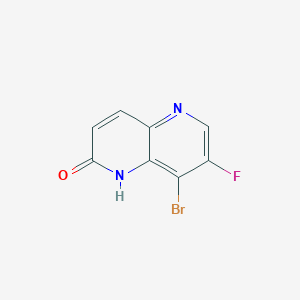
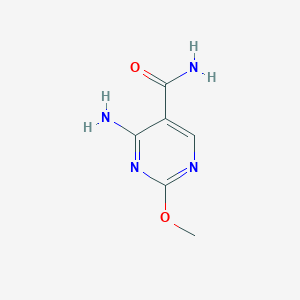
![7-Oxaspiro[3.5]nonan-5-ol](/img/structure/B12951359.png)
![2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)

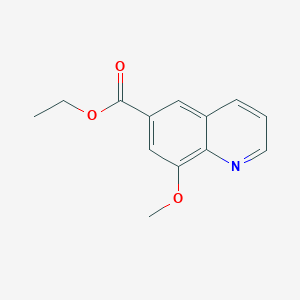

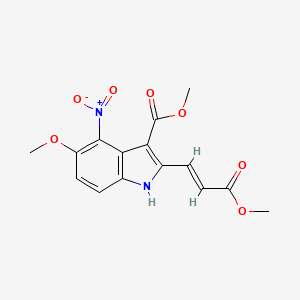
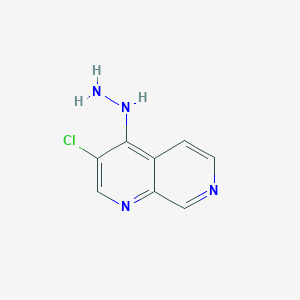
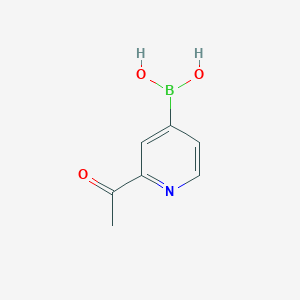
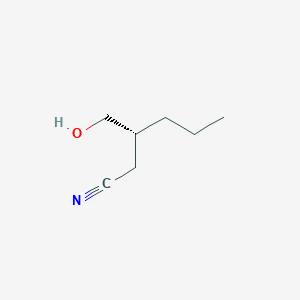
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide](/img/structure/B12951424.png)
![5-([1,1'-Biphenyl]-4-yl)-2-bromooxazole](/img/structure/B12951425.png)
![3-Iodobicyclo[3.1.1]heptane](/img/structure/B12951426.png)
